n-(2-Chlorophenyl)-2-(methylamino)benzamide
Overview
Description
n-(2-Chlorophenyl)-2-(methylamino)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom and a methylamino group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorophenyl)-2-(methylamino)benzamide typically involves the reaction of 2-chlorobenzoic acid with methylamine. The process can be summarized in the following steps:
Formation of 2-Chlorobenzoyl Chloride: 2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with methylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(2-Chlorophenyl)-2-(methylamino)benzamide can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-(2-Chlorophenyl)-2-(methylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand for certain receptors or enzymes. It can be used in assays to investigate the binding affinity and activity of new drug candidates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties and target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of n-(2-Chlorophenyl)-2-(methylamino)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, enzymes involved in metabolic pathways, and ion channels.
Comparison with Similar Compounds
n-(2-Chlorophenyl)-2-(ethylamino)benzamide: Similar structure but with an ethylamino group instead of a methylamino group.
n-(2-Chlorophenyl)-2-(dimethylamino)benzamide: Contains a dimethylamino group instead of a methylamino group.
n-(2-Chlorophenyl)-2-(hydroxyamino)benzamide: Contains a hydroxyamino group instead of a methylamino group.
Uniqueness: n-(2-Chlorophenyl)-2-(methylamino)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group and the methylamino group provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(methylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-16-12-8-4-2-6-10(12)14(18)17-13-9-5-3-7-11(13)15/h2-9,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHZHLIRWFWIEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302246 | |
Record name | n-(2-chlorophenyl)-2-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66953-64-8 | |
Record name | NSC149823 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-chlorophenyl)-2-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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